molecular formula C26H26N4NaO6S3 B12294278 Razuprotafib sodium salt

Razuprotafib sodium salt

Cat. No.: B12294278
M. Wt: 609.7 g/mol
InChI Key: JRIMWZDHZHWLBM-GUTACTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Razuprotafib sodium salt involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature.

Industrial Production Methods

Industrial production methods for this compound are not widely published. Typically, such methods would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Razuprotafib sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the functional groups involved .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield compounds with different functional groups .

Scientific Research Applications

Mechanism of Action

Razuprotafib sodium salt exerts its effects by inhibiting VE-PTP, a negative regulator of Tie2 in diseased blood vessels. By binding and inhibiting the intracellular catalytic domain of VE-PTP, this compound restores Tie2 activation. This activation enhances endothelial function and stabilizes blood vessels, making it a promising candidate for treating various vascular-related conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Razuprotafib sodium salt is unique due to its high selectivity for VE-PTP and its ability to restore Tie2 activation effectively. This selectivity and mechanism of action distinguish it from other compounds targeting the same pathway .

Properties

Molecular Formula

C26H26N4NaO6S3

Molecular Weight

609.7 g/mol

InChI

InChI=1S/C26H26N4O6S3.Na/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35;/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35);/t20-,21-;/m0./s1

InChI Key

JRIMWZDHZHWLBM-GUTACTQSSA-N

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na]

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4.[Na]

Origin of Product

United States

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